
1-(5-Methylfuran-3-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H15NO. Its molecular weight is approximately 165.23 g/mol . This compound features a pyrrolidine ring fused with a furan moiety, resulting in an intriguing structure.
Preparation Methods
Synthesis Routes
Several synthetic methods exist for preparing 1-(5-Methylfuran-3-yl)pyrrolidine. Here are a couple of common approaches:
-
Cyclization Reaction:
- One method involves cyclizing a suitable precursor containing both the furan and pyrrolidine moieties. For example, a furan aldehyde or ketone can react with a primary amine (e.g., methylamine) under acidic conditions to form the desired pyrrolidine-furan ring system.
- The reaction typically occurs at elevated temperatures and may require a catalyst.
-
Ring-Closing Metathesis (RCM):
- RCM is a powerful method for constructing cyclic compounds. In this case, a diene containing the furan and pyrrolidine functionalities undergoes metathesis to form the target compound.
- Grubbs-type catalysts are commonly employed for RCM reactions.
Industrial Production
While industrial-scale production methods may vary, the above synthetic routes serve as starting points for large-scale synthesis.
Chemical Reactions Analysis
1-(5-Methylfuran-3-yl)pyrrolidine participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of functionalized derivatives.
Reduction: Reduction of the furan ring or the pyrrolidine ring can yield different products.
Substitution: Nucleophilic substitution reactions may occur at the furan or pyrrolidine positions.
Common Reagents: Reagents like hydrogen peroxide, reducing agents, and Lewis acids play crucial roles in these transformations.
Scientific Research Applications
1-(5-Methylfuran-3-yl)pyrrolidine finds applications in:
Organic Synthesis: As a versatile building block, it contributes to the synthesis of more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Flavor and Fragrance Industry: The furan ring imparts unique aromatic properties.
Mechanism of Action
The exact mechanism by which 1-(5-Methylfuran-3-yl)pyrrolidine exerts its effects depends on its specific application. It may interact with molecular targets, modulate pathways, or exhibit biological activity.
Comparison with Similar Compounds
While 1-(5-Methylfuran-3-yl)pyrrolidine is distinctive due to its furan-pyrrolidine fusion, similar compounds include:
- Pyrrolidine derivatives with other heterocyclic rings.
- Furan-containing compounds with different substituents.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(5-methylfuran-3-yl)pyrrolidine |
InChI |
InChI=1S/C9H13NO/c1-8-6-9(7-11-8)10-4-2-3-5-10/h6-7H,2-5H2,1H3 |
InChI Key |
GEJJRNKPOSJCFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CO1)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


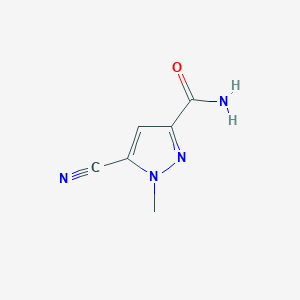
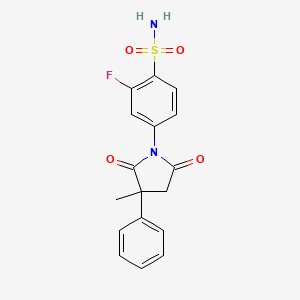

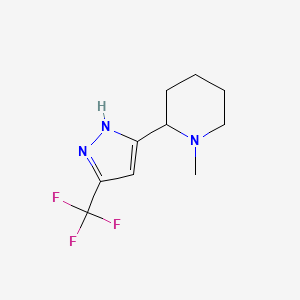
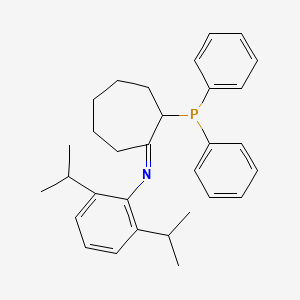
![4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B12889747.png)
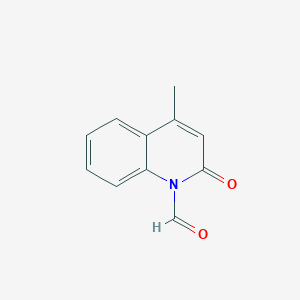
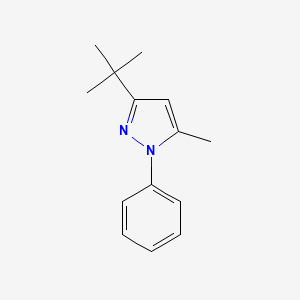
![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B12889767.png)
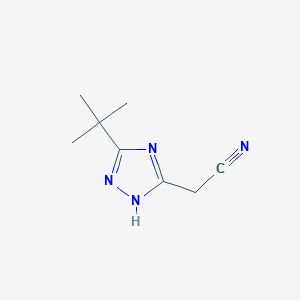
![Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate](/img/structure/B12889795.png)
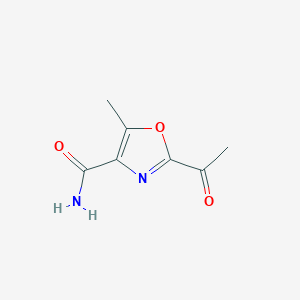
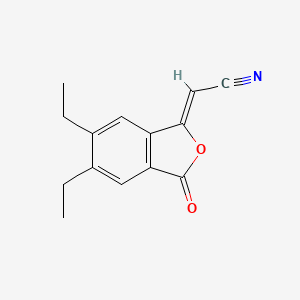
![N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12889808.png)
